

Technical Guide: Spectroscopic Characteristics of 5-Amino-2-fluoronicotinonitrile

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Compound of Interest

Compound Name:	5-Amino-2-fluoronicotinonitrile
CAS No.:	1260663-78-2
Cat. No.:	B13500020

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Executive Summary

5-Amino-2-fluoronicotinonitrile is a highly functionalized pyridine intermediate characterized by three distinct reactive centers: an electrophilic C2-fluorine atom (activated by the adjacent ring nitrogen and C3-nitrile), a nucleophilic C5-amine, and a C3-nitrile group. Its spectroscopic signature is defined by the interplay between the electron-withdrawing nitrile/fluorine groups and the electron-donating amine, resulting in unique chemical shifts and fragmentation patterns essential for quality control in drug development.

Molecular Identity & Physicochemical Context

Before spectroscopic analysis, verify the fundamental physicochemical properties to ensure sample integrity.

Property	Specification
IUPAC Name	5-Amino-2-fluoropyridine-3-carbonitrile
Common Synonyms	3-Cyano-5-amino-2-fluoropyridine; 5-Amino-2-fluoro-3-cyanopyridine
CAS Number	1260663-78-2
Molecular Formula	C ₆ H ₄ FN ₃
Molecular Weight	137.11 g/mol
Physical State	Light yellow to off-white solid
Solubility	Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
Melting Point	145–148 °C (typical range for crystalline solid)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation.^[1] The molecule possesses reduced symmetry compared to unsubstituted pyridine, yielding distinct signals for the two aromatic protons.

H NMR Characteristics (DMSO-d₆, 400 MHz)

The proton spectrum is simple, featuring two aromatic singlets (or doublets with small coupling) and a broad exchangeable amine signal.

Signal (δ ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
7.40 – 7.55	Doublet (d) or dd	1H	H4	Located between the electron-withdrawing CN and electron-donating NH ₂ . Shielded by ortho-NH ₂ but deshielded by CN.
7.70 – 7.85	Doublet (d)	1H	H6	Adjacent to the ring nitrogen (deshielding zone) but shielded by the ortho-NH ₂ . Typically the most downfield proton.
5.40 – 5.80	Broad Singlet (br s)	2H	-NH ₂	Exchangeable with D ₂ O. Chemical shift varies with concentration and water content.

- Coupling Constants (

):

- (meta-coupling): ~2.5 Hz.
- (H-F coupling): The H4 proton may show long-range coupling (

) to the C2-fluorine, typically 1–2 Hz, often unresolved appearing as line broadening.

C NMR Characteristics (DMSO-d₆, 100 MHz)

The carbon spectrum must resolve six distinct environments.

Signal (δ ppm)	Type	Assignment	Notes
155.0 – 160.0	Doublet ()	C2-F	Large coupling constant (~240 Hz). Most deshielded due to direct F attachment.
145.0 – 148.0	Singlet	C5-NH ₂	Ipso-carbon to the amine.
135.0 – 138.0	Singlet/Doublet	C6-H	High intensity (CH).
120.0 – 125.0	Singlet/Doublet	C4-H	High intensity (CH).
114.0 – 116.0	Singlet	-CN	Nitrile carbon.
88.0 – 95.0	Doublet ()	C3-CN	Upfield shift due to shielding effect of ortho-F and resonance; shows coupling to F (~15-20 Hz).

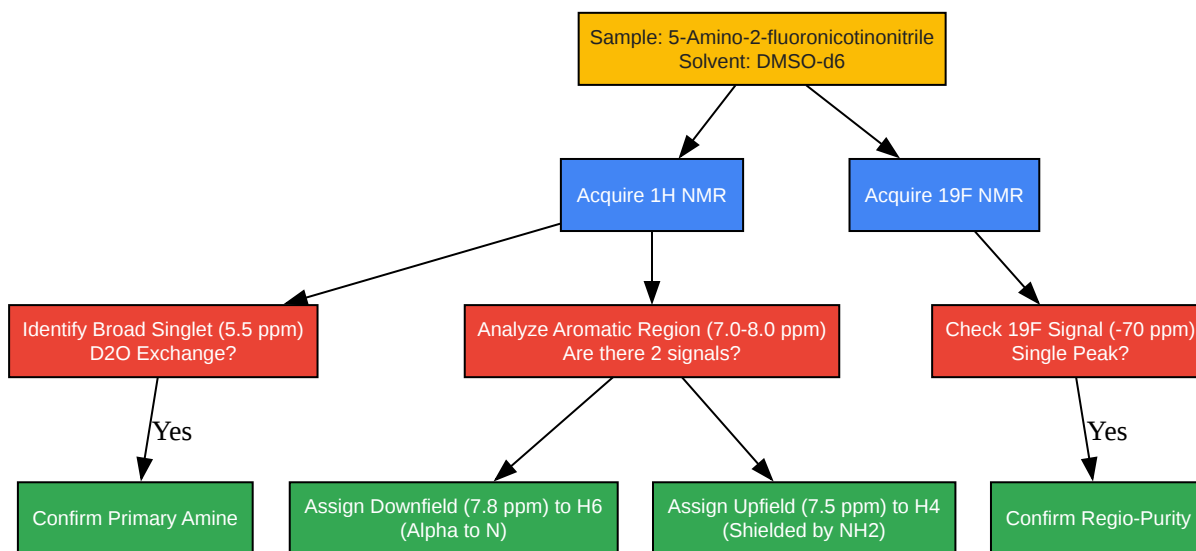
F NMR Characteristics

Crucial for detecting defluorinated impurities or regioisomers.

- Chemical Shift: δ -65.0 to -75.0 ppm (singlet or broad doublet).
- Validation: A clean singlet indicates the absence of 6-fluoro or 4-fluoro isomers.

NMR Assignment Workflow

The following diagram illustrates the logic flow for assigning the NMR signals during structural elucidation.



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Figure 1: Logic flow for the structural assignment of **5-Amino-2-fluoronicotinonitrile** via NMR.

Vibrational Spectroscopy (FT-IR)

FT-IR is used primarily to confirm the presence of the nitrile and amine functional groups.

Frequency (cm ⁻¹)	Intensity	Vibration Mode	Diagnostic Value
3450, 3350	Medium, Broad	N-H Stretching	Characteristic doublet for primary amines (-NH ₂).
2230 – 2245	Strong, Sharp	C≡N Stretching	Unambiguous confirmation of the nitrile group conjugated to the pyridine ring.
1620 – 1640	Medium	N-H Bending	Scissoring vibration of the primary amine.
1580, 1480	Strong	C=C / C=N Stretch	Pyridine ring skeletal vibrations.
1250 – 1300	Strong	C-F Stretching	Aryl-Fluorine bond confirmation.

Mass Spectrometry (MS) & HPLC-UV

Used for purity determination and molecular weight confirmation.

Mass Spectrometry (ESI+)

- Ionization Mode: Electrospray Ionization (Positive).
- Molecular Ion:
m/z.
- Adducts: May observe
m/z or dimer
m/z.
- Fragmentation: High collision energy may lead to loss of HCN (27 Da) or HF (20 Da), though the parent ion is typically stable.

UV-Vis Characteristics

- Solvent: Methanol or Acetonitrile/Water.
- λ : ~240 nm and ~285 nm.
- Detection: 254 nm is standard for HPLC purity analysis. The extended conjugation (Amine \rightarrow Ring \rightarrow Nitrile) provides strong UV absorbance.

Quality Control & Impurity Profiling

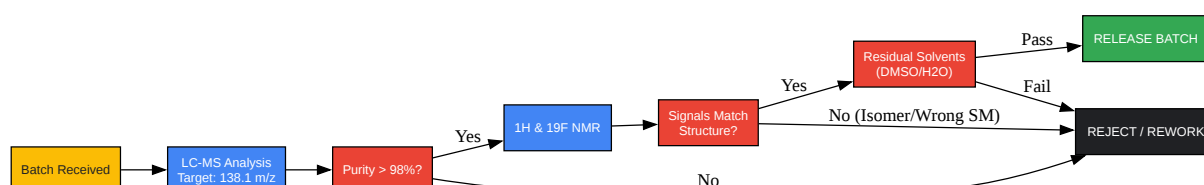
In a drug development context, characterizing impurities is as important as the main peak.

Common Impurities

- 5-Bromo-2-fluoronicotinonitrile: Starting material. Detected by LCMS (Br isotope pattern 79/81) and absence of NH_2 signals in NMR.
- Hydrolysis Products: Conversion of C2-F to C2-OH (pyridone form) or C3-CN to C3- CONH_2 (amide).
- Regioisomers: 6-Amino-2-fluoro... (if synthesis route is non-selective). Differentiated by ^1H NMR shifts and coupling patterns.

QC Decision Tree

Use this workflow to accept or reject batches based on spectroscopic data.



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Figure 2: Quality Control Decision Tree for **5-Amino-2-fluoronicotinonitrile**.

Experimental Protocols

Protocol A: NMR Sample Preparation

- Weighing: Accurately weigh 5–10 mg of the solid sample into a clean vial.
- Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D). CDCl₃ is often poor for aminopyridines due to solubility and aggregation issues.
- Transfer: Filter the solution through a cotton plug into a 5 mm NMR tube if any turbidity is observed.
- Acquisition: Run at 298 K. Set relaxation delay () to at least 2.0 seconds to ensure quantitative integration of aromatic protons.

Protocol B: HPLC-MS Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μm, 4.6 x 100 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm; MS (ESI+).

References

- Chemical Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24229199, 2-Amino-5-bromopyridine-3-carbonitrile (Analogous Structure Reference). Retrieved from [[Link](#)]
- NMR Methodology: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Pyridine

shifts).

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